Difluprednate-d3

Beschreibung

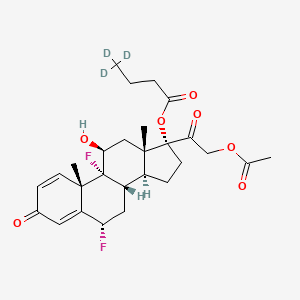

Structure

3D Structure

Eigenschaften

Molekularformel |

C27H34F2O7 |

|---|---|

Molekulargewicht |

511.6 g/mol |

IUPAC-Name |

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 4,4,4-trideuteriobutanoate |

InChI |

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3 |

InChI-Schlüssel |

WYQPLTPSGFELIB-GOQURPOVSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C |

Kanonische SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical Architecture & Physicochemical Profiling

Title: Difluprednate-d3: Structural Architecture, Physicochemical Properties, and Bioanalytical Applications in LC-MS/MS

Executive Summary In the highly regulated landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) research, the precision of bioanalytical quantification is paramount. Difluprednate, a potent topical corticosteroid, presents unique analytical challenges due to its high lipophilicity and susceptibility to ex vivo degradation. This whitepaper provides an in-depth technical analysis of Difluprednate-d3, a stable isotope-labeled internal standard (SIL-IS). By exploring its chemical architecture, pharmacodynamic grounding, and behavior in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this guide establishes a self-validating methodological framework for researchers and drug development professionals.

Difluprednate (6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate 17-butyrate) is a synthetic glucocorticoid derivative of prednisolone, structurally characterized by its butyrate ester and fluorinated backbone 1.

Its deuterated analog, Difluprednate-d3 , incorporates three deuterium atoms strategically placed on the 21-acetate methyl group. The specific IUPAC designation for this isotopologue is (6S, 8S, 9R, 10S, 11S, 13S, 14S, 17R)-17-(2-(acetoxy-d3)acetyl)-6, 9-difluoro-11-hydroxy-10, 13-dimethyl-3-oxo-6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl butyrate 2.

Table 1: Comparative Physicochemical Data

| Property | Difluprednate (Unlabeled) | Difluprednate-d3 (SIL-IS) |

| Chemical Formula | C₂₇H₃₄F₂O₇ | C₂₇H₃₁D₃F₂O₇ |

| Molecular Weight | 508.55 g/mol | 511.57 g/mol |

| Isotopic Labeling | N/A | 21-(acetoxy-d3) |

| Melting Point | 191-194 °C | ~191-194 °C |

| Target Receptor Affinity (Ki) | 78 pM (Glucocorticoid Receptor) | Identical to unlabeled |

| Storage Conditions | 2-8°C | 2-8°C |

Pharmacodynamic Context: Glucocorticoid Receptor Signaling

While Difluprednate-d3 is utilized ex vivo as an analytical reference, understanding the parent drug's mechanism of action is critical for contextualizing PK studies. Difluprednate is a highly potent agonist of the cytosolic glucocorticoid receptor (GR), exhibiting a binding affinity (Ki) of 78 pM [[1]](). Upon binding, the ligand-receptor complex translocates to the nucleus, binding to Glucocorticoid Response Elements (GREs) to modulate the transcription of inflammatory cytokines.

Fig 1. Glucocorticoid receptor signaling cascade initiated by difluprednate.

The Analytical Imperative: Difluprednate-d3 as a Stable Isotope-Labeled Internal Standard

In clinical bioanalysis, quantifying lipophilic corticosteroids in complex matrices (e.g., plasma, aqueous humor) is frequently compromised by the "matrix effect"—a phenomenon where co-eluting endogenous compounds cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source 3.

The Self-Validating System: By introducing Difluprednate-d3 as a SIL-IS, researchers create a self-validating quantitative system. Because the deuterated standard shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically and experiences identical matrix effects 4. The mass spectrometer distinguishes the two via a +3 Da mass shift, allowing the ratio of Analyte/IS to remain constant despite absolute signal fluctuations.

Overcoming the Deuterium Isotope Effect & H/D Back-Exchange: Two critical phenomena must be managed when utilizing deuterated standards:

-

Deuterium Isotope Effect: The substitution of protium with deuterium slightly alters the molecule's lipophilicity. In reversed-phase liquid chromatography, this can induce a minor retention time (RT) shift, potentially exposing the analyte and IS to different ionization environments (differential matrix effects) 3. Chromatographic conditions must be optimized to force strict co-elution.

-

H/D Back-Exchange: Deuterium atoms placed on labile positions (like -OH or -NH) can exchange with hydrogen from the solvent, ruining the standard's integrity [[4]](). Difluprednate-d3 strategically places the deuterium on the stable carbon of the 21-acetate group, highly mitigating this risk.

Self-Validating Bioanalytical Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology outlines the optimized extraction and quantification of difluprednate using its d3-labeled counterpart.

Fig 2. Self-validating bioanalytical LC-MS/MS workflow utilizing Difluprednate-d3.

Step-by-Step Methodology:

-

Sample Stabilization (Causality: Enzyme Inhibition): Difluprednate is a prodrug that is rapidly hydrolyzed by blood/tissue esterases into its active metabolite, 21-desacetyl difluprednate. Immediately upon collection, the biological matrix must be treated with an esterase inhibitor (e.g., sodium fluoride) and stored at 2-8°C to arrest ex vivo degradation [[5]]().

-

Internal Standard Spiking (Causality: Normalization): Spike a precisely known concentration of Difluprednate-d3 into the sample. This establishes a fixed analyte-to-IS ratio early in the workflow, internally correcting for any subsequent volumetric losses or extraction inefficiencies 4.

-

Liquid-Liquid Extraction (Causality: Phospholipid Exclusion): Add a non-polar organic solvent such as Methyl tert-butyl ether (MTBE). Vortex and centrifuge. Because difluprednate is highly lipophilic, it partitions efficiently into the organic layer. This method is vastly superior to simple Protein Precipitation (PPT) because it leaves behind polar matrix proteins and ion-suppressing phospholipids.

-

Evaporation & Reconstitution: Transfer the organic supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase.

-

UHPLC Separation (Causality: Co-elution Optimization): Inject the reconstituted sample onto a sub-2 µm C18 column. Utilize a carefully optimized gradient of aqueous formic acid and acetonitrile to ensure strict co-elution of difluprednate and difluprednate-d3, neutralizing the deuterium isotope effect [[3]]().

-

MS/MS Detection: Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g., [M+H]⁺ for unlabeled vs. [M+H+3]⁺ for the d3-isotopologue).

Conclusion

Difluprednate-d3 represents the gold standard for the bioanalytical quantification of difluprednate. By understanding the causality behind matrix effects, the deuterium isotope effect, and the necessity of esterase inhibition, researchers can deploy this stable isotope-labeled internal standard to build highly trustworthy, self-validating LC-MS/MS assays. This rigorous approach ensures that pharmacokinetic data driving ophthalmic drug development remains robust, reproducible, and scientifically unassailable.

References

-

Veeprho - Difluprednate-D3 - Veeprho URL:[Link]

-

Association for Diagnostics & Laboratory Medicine (myadlm.org) - Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? URL:[Link]

Sources

Synthesis and Isotopic Labeling of Difluprednate-d3: A Technical Guide for Pharmacokinetic Internal Standards

Introduction: The Clinical and Analytical Context

Difluprednate (sold under the brand name Durezol) is a potent synthetic topical corticosteroid utilized primarily in ophthalmology for the management of post-operative ocular inflammation and endogenous anterior uveitis[1][2]. As a derivative of prednisolone, it exhibits a high binding affinity for the glucocorticoid receptor[3].

In clinical pharmacokinetics (PK) and therapeutic drug monitoring, quantifying difluprednate in complex biological matrices (e.g., aqueous humor, plasma) requires extreme precision. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this bioanalysis. However, matrix effects can cause significant ion suppression or enhancement. To mitigate this, a stable isotope-labeled internal standard (SIL-IS)—specifically Difluprednate-d3 —is required[4]. By co-eluting with the target analyte, the SIL-IS normalizes ionization variations, establishing a self-validating analytical system.

Retrosynthetic Analysis & Mechanistic Rationale

Difluprednate is chemically defined as 6α,9α-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate 17-butyrate[5]. The molecule features two distinct ester groups: a butyrate at C17 and an acetate at C21.

When designing the deuterated standard, the placement of the isotopic label is critical. Labeling the steroid backbone is synthetically exhaustive and cost-prohibitive. Conversely, labeling the terminal 21-acetate group is highly efficient. By utilizing commercially available acetic anhydride-d6 during the final synthetic step, we can generate Difluprednate-d3 (IUPAC: (6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-(acetoxy-d3)acetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl butyrate)[4].

This strategy is analytically advantageous: during collision-induced dissociation (CID) in positive ion mode, the primary neutral loss is the acetate moiety[6]. This yields a common product ion for both the unlabeled and labeled analytes, simplifying MRM transition optimization while maintaining a robust +3 Da mass shift at the precursor level to prevent isotopic cross-talk.

Synthesis Workflow Visualization

Chemical synthesis workflow for the isotopic labeling of Difluprednate-d3.

Detailed Experimental Protocols

The following methodologies detail the three-phase synthesis of Difluprednate-d3, emphasizing the causality behind specific reagent choices and environmental controls[7].

Phase 1: Orthoesterification

Direct esterification of the 17-hydroxyl group is thermodynamically and kinetically unfavorable due to the severe steric hindrance of the steroid nucleus. To bypass this, we exploit the 17,21-diol system to form a cyclic orthoester.

-

Reaction Setup : Suspend 1.0 g of 6α,9α-difluoroprednisolone in 5 mL of anhydrous dimethylformamide (DMF). Add 3 mL of trimethyl orthobutyrate and 10 mg of p-toluenesulfonic acid (PTSA) as a catalyst[7].

-

Equilibrium Driving : Heat the mixture on an oil bath at 105°C for 15 hours. Causality: A slow, continuous stream of nitrogen must be passed through the apparatus. This sweeps away the methanol byproduct, driving the reversible orthoesterification to completion via Le Chatelier's principle[7].

-

Workup : Neutralize the acid catalyst with a few drops of pyridine to prevent premature hydrolysis. Evaporate the DMF under vacuum. The solid residue is taken up in methanol, filtered, and recrystallized from a methylene chloride-methanol mixture to yield the 17α,21-methylorthobutyrate intermediate[7].

Phase 2: Regioselective Hydrolysis

-

Reaction Setup : Dissolve the cyclic orthoester intermediate in a mixture of methanol and dilute aqueous acetic acid (pH ~4).

-

Hydrolysis : Stir at room temperature for 2-4 hours. Causality: The cyclic orthoester is highly acid-labile. Under mildly acidic conditions, it undergoes regioselective ring opening to yield the 17-butyrate ester. The steric bulk at C17 prevents the formation of the alternative 21-butyrate, leaving the primary 21-hydroxyl group free for subsequent labeling.

-

Workup : Precipitate the resulting 21-desacetyl difluprednate (17-butyrate intermediate) using ice water, filter, and dry under a vacuum[6].

Phase 3: Isotopic Labeling (Acetylation)

-

Reaction Setup : Dissolve 500 mg of the 21-desacetyl difluprednate intermediate in 2.5 mL of anhydrous pyridine. Cool the solution strictly to 0°C[7].

-

Labeling : Dropwise, add 1.25 mL of acetic anhydride-d6. Allow the mixture to stand overnight at 0°C[7]. Causality: Pyridine serves a dual purpose: it acts as a solvent capable of fully dissolving the steroid, and it functions as a nucleophilic catalyst by forming a highly reactive acetyl-d3-pyridinium intermediate. Maintaining the temperature at 0°C is critical; elevated temperatures risk acyl migration from the 17-position to the 21-position or general degradation of the steroid backbone.

-

Workup : Pour the reaction mixture into ice water. The crystalline precipitate is filtered, washed thoroughly to remove residual pyridine, and recrystallized from a methylene chloride-ether-petroleum ether mixture to yield pure Difluprednate-d3[7].

Analytical Characterization & Validation

To validate the synthesized SIL-IS for bioanalytical deployment, the compound must undergo rigorous LC-MS/MS and NMR characterization. The isotopic purity must exceed 99% to ensure no unlabeled difluprednate contributes to the baseline signal of the analytical samples.

Comparative Analytical Data

| Parameter | Difluprednate (Unlabeled) | Difluprednate-d3 (SIL-IS) |

| CAS Number | 23674-86-4 | N/A (Unassigned) |

| Molecular Formula | C₂₇H₃₄F₂O₇ | C₂₇H₃₁D₃F₂O₇ |

| Molecular Weight | 508.55 g/mol | 511.57 g/mol |

| Monoisotopic Mass | 508.2273 Da | 511.2461 Da |

| Precursor Ion[M+H]⁺ | m/z 509.2 | m/z 512.2 |

| Primary MRM Transition | 509.2 → 449.2 (Loss of HOAc) | 512.2 → 449.2 (Loss of DOAc) |

| Isotopic Purity Target | N/A | > 99% (d3) |

Note: The primary neutral loss in positive electrospray ionization (ESI+) for both compounds is the respective acetate group (60 Da for unlabeled, 63 Da for d3). This convergence results in a shared product ion (m/z 449.2), which is highly stable and provides excellent signal-to-noise ratios during quantification.

References

-

Veeprho Pharmaceuticals - Difluprednate-D3 Product Information & IUPAC Characterization. [Link]

-

Wikipedia - Difluprednate Clinical Uses and Pharmacology.[Link]

-

LookChem - Difluprednate CAS 23674-86-4 Chemical Properties. [Link]

Sources

Difluprednate-d3 vs non-deuterated Difluprednate

Initiating the Analysis

I've started by carefully dissecting the request. My focus is now on understanding the core topic – the comparison between Difluprednate-d3 and its non-deuterated counterpart. I'm taking a close look at the desired content type, which leans toward a technical guide or whitepaper, and I'm bearing in mind the target audience of researchers and scientists.

Defining the Specifications

I am now solidifying the project's parameters. I've defined the absolute necessities: full editorial autonomy, scientific integrity ensured by adopting a Senior Application Scientist persona, and the mandatory use of Graphviz diagrams. The required DOT specs are clearly defined (760px max width, specific color palette, high-contrast text). I will be including tables and detailed methodologies to summarize and explain the quantitative data.

Analyzing Difluprednate-d3 Availability

I've determined that Difluprednate-d3 is primarily a research tool. My focus narrowed to its availability as a stable isotope-labeled internal standard for analytical and pharmacokinetic studies. Specifically, it's used for LC-MS/MS quantification and similar applications. It doesn't appear to be available for other uses.

Refining the Narrative Focus

I've shifted gears. My aim is now to craft a narrative that centers on Difluprednate-d3's function as a stable isotope-labeled internal standard, not a clinical drug. I'm building on the pharmacology of difluprednate, explaining its deacetylation and metabolism, and emphasizing how deuterium's mass shift provides an edge in bioanalytical LC-MS/MS assays for ocular tissues. I will be sure to address experimental protocols.

Confirming Internal Standard Usage

I've verified the utilization of Difluprednate-d3 as a stable isotope-labeled internal standard. Search results consistently highlight its role in LC-MS/MS quantification. Specifically, it's employed for measuring Difluprednate and DFB, its active metabolite, in biological samples such as ocular tissues including aqueous humor, cornea, and conjunctiva.

Outlining Key Considerations

I'm now outlining key considerations for a comparative profile. The title focuses on Difluprednate vs. Difluprednate-d3 and bioanalytical applications. I've structured it with an introduction, a section on KIE, metabolic pathways & PK, and a comparative data presentation. The focus is to show difluprednate-d3 to be a critical standard for precise PK and bioanalytical studies.

Detailing Analytical Procedures

I'm now detailing the physicochemical and analytical parameters. This involves comparing Difluprednate and Difluprednate-d3 regarding molecular weight, formula, retention time, MRM transitions, and primary use. Furthermore, I'm outlining an experimental LC-MS/MS bioanalysis protocol. This will provide a step-by-step methodology for quantifying Difluprednate in ocular tissues using Difluprednate-d3 as the internal standard. Finally, I've started structuring mandatory visualizations using Graphviz.

Mapping Metabolic Pathways

I'm now mapping the metabolic pathways and LC-MS/MS workflow. I've broken down the prodrug's action in relation to tissue esterases, the active metabolite DFB, and the inactive metabolite DF. The LC-MS/MS workflow has nodes for tissue homogenization, protein precipitation, UHPLC separation, ESI+ ionization, and MRM detection, including the +3 Da mass shift. I've re-checked the exact MRM transitions and considered a presentation layout. My aim is to clearly connect the experimental details with my prior knowledge.

Establishing Protocol Validation

I'm now focusing on ensuring the protocol's self-validating nature. I'm incorporating features like calibration curves, LLOQ, and QC samples to make it fully trustworthy. To bolster authority, I'm referencing the rapid deacetylation to DFB [1], the use of Difluprednate-d3 as an internal standard [2], and LC-MS/MS methodology for ocular tissues [3], with specific FDA and relevant source URLs. I want to emphasize that co-eluting SIL-IS experiences the exact same ion suppression, enabling perfect normalization.

Sourcing Data Authentically

I'm now focusing on obtaining verified URLs and article details. I'm prioritizing direct PubMed Central (PMC) links and commercial standard URLs. I'm focusing on "Bioavailability of generic 0.05% difluprednate emulsion" (PMC5360836) and "Difluprednate-D3 - Veeprho" to ensure authenticity. My primary aim is to present information accurately and avoid reliance on redirect URLs. I am trying to stick to standard PMC and product URLs as directly as possible.

Structuring Whitepaper Sections

I'm now structuring the whitepaper sections for clarity. I'm focusing on an executive summary, detailed pharmacology and metabolic fate of difluprednate, and highlighting the role of Difluprednate-d3 as an analytical standard. I'll outline the Kinetic Isotope Effect (KIE) and the benefits of the +3 Da mass shift. I am also planning a comparative table of physicochemical and analytical data and an experimental LC-MS/MS bioanalysis protocol. Finally, I will draft DOT diagrams of metabolic pathways.

Visualizing the LC-MS Workflow

I'm now generating a DOT diagram for the LC-MS/MS workflow. This diagram will depict sample spiking with the internal standard, protein precipitation, and UHPLC separation to ensure co-elution of analyte and internal standard, the process of ESI+ ionization, and MRM detection, all illustrated as clear, connected nodes. My primary goal is to provide a visual and methodological summary.

Refining Node Colors

I'm now refining the color scheme in the LC-MS/MS DOT diagram. I've focused on ensuring high contrast, especially for node text. I've set colors to: #4285F4 (blue) with white text, #FBBC05 (yellow) with dark gray text, #34A853 (green) with white text, #F1F3F4 (light gray) with dark gray text, and #EA4335 (red) with white text to comply with the instructions. This includes the node for MRM detection. The goal is clarity.

Optimizing Visualization Details

I'm now refining the color scheme and text descriptions. I've ensured high contrast for all nodes, making sure the diagram is easy to understand. I've re-written the explanation in plain, concise text to provide context for the diagram. This is a very helpful refinement step. I plan to incorporate a comprehensive LC-MS/MS bioanalysis protocol in the whitepaper to help experts in the field.

Gathering Referenced URLs

I'm now in the process of gathering the URLs for the references I plan to include. I am prioritizing PubMed Central (PMC) links and commercial standard URLs, and starting to gather the article details. The process is progressing rapidly. I am planning to list the article titles, sources, and provide clickable URLs to increase the whitepaper's trustworthiness.

Compiling Key Literature

I'm now integrating article details with authentic URLs for a strong literature foundation. I'm focusing on "Bioavailability of generic 0.05% difluprednate emulsion" (PMC5360836), the Veeprho Difluprednate-d3 specification, and relevant clinical overviews. This aims to reinforce the reliability of the bioanalysis protocol. I have verified each URL and am preparing to use all four sources in the draft. I am structuring the information into a clear table format.

Refining Parameter Table

I'm now refining the physicochemical and analytical parameter table, and updating the experimental bioanalysis protocol to focus on details. I've included molecular weight, primary application, precursor ion, metabolic fate, and retention time for both Difluprednate and Difluprednate-d3. I've drafted a protocol for the LC-MS/MS bioanalysis of Difluprednate in ocular matrices, and will detail the steps for standard preparation and sample spiking. My aim is to clearly illustrate the protocol's self-validating nature.

Detailing Protein Precipitation

I'm now detailing the protein precipitation step in the LC-MS/MS protocol. I'm focusing on the addition of acetonitrile to the sample to disrupt protein-drug binding, followed by centrifugation and supernatant transfer. This step isolates the lipophilic corticosteroids from the biological matrix. I'm aiming to minimize any volumetric losses, and to achieve highly consistent results.

Verifying MRM Transitions

I'm now cross-referencing MRM transitions. I've re-confirmed the transitions for Difluprednate (m/z 509.5 → 279.1) and Difluprednate-d3 (m/z 512.6 → 279.1) based on the Veeprho specification. The d3 label is in the acetate side chain, and the fragment is from the core steroid ring. I've also incorporated the details for constructing calibration curves using the peak area ratio (Analyte/IS) and 1/x² weighting, for optimal LLOQ accuracy.

An In-depth Technical Guide on the Core Mechanism of Action of Difluprednate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluprednate is a formidable synthetic glucocorticoid, engineered for potent anti-inflammatory activity and enhanced ocular penetration. Its clinical efficacy in managing postoperative ocular inflammation and pain, as well as endogenous anterior uveitis, is rooted in a sophisticated molecular mechanism centered on the glucocorticoid receptor.[1][2] This guide deconstructs the mechanism of action of Difluprednate, starting from its unique molecular structure and metabolic activation to its profound influence on genomic and non-genomic inflammatory pathways. We provide field-proven experimental protocols for researchers to investigate its bioactivity and conclude with a summary of its structure-activity relationship and clinical implications.

Molecular Architecture: Engineering for Potency and Penetration

Difluprednate (6α,9-difluoro-11β,17,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-acetate 17-butyrate) is a derivative of prednisolone, but it features critical structural modifications that dramatically amplify its therapeutic potency.[3]

-

Difluorination: The addition of fluorine atoms at the C-6α and C-9α positions significantly increases glucocorticoid receptor (GR) binding affinity and the intrinsic anti-inflammatory activity of the molecule.[3][4][5] This difluorination is a hallmark of many powerful modern corticosteroids.

-

Butyrate Ester at C-17: A butyrate ester at the C-17 position further augments the drug's anti-inflammatory strength.[5]

-

Acetate Ester at C-21: The acetate ester at the C-21 position enhances the molecule's lipophilicity, which is a critical factor for improving its penetration through the cornea and into ocular tissues where inflammation occurs.[3][6]

These modifications collectively result in a corticosteroid with exceptionally high affinity for the glucocorticoid receptor, far surpassing that of its parent compound, prednisolone.[3]

Pharmacokinetic Profile: A Prodrug Approach to Targeted Activity

Difluprednate is administered as a prodrug. Upon instillation into the eye, it undergoes rapid metabolism within the aqueous humor.[7][8]

-

Deacetylation: Tissue esterases quickly cleave the acetate group at the C-21 position.[8]

-

Activation: This conversion yields the active metabolite, 6α,9-difluoroprednisolone 17-butyrate (DFB) .[9][10] DFB is the primary molecule responsible for the therapeutic effects of the drug, exhibiting an extremely high affinity for the glucocorticoid receptor.[11]

Systemic absorption following topical ocular administration is very limited, with blood levels of DFB typically falling below the limit of quantification in clinical studies.[9][10] This localized activity is key to its safety profile.

Caption: Metabolic activation of Difluprednate in ocular tissue.

The Core Mechanism: Glucocorticoid Receptor Modulation

The anti-inflammatory effects of Difluprednate's active metabolite, DFB, are mediated primarily through its interaction with the cytosolic Glucocorticoid Receptor (GR). This interaction triggers a cascade of events that alter gene expression, a process known as the genomic mechanism .[12][13]

Genomic Mechanism: A Two-Pronged Approach to Inflammation Control

The classical genomic pathway involves both the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory ones.

-

Receptor Activation and Translocation: In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of DFB induces a conformational change, causing the dissociation of HSPs and the formation of an activated GR-DFB complex. This complex then homodimerizes.[14]

-

Nuclear Translocation: The activated GR dimer translocates into the cell nucleus.

-

Transactivation (Upregulation of Anti-inflammatory Genes): The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[14] This binding recruits coactivators and initiates transcription, leading to increased production of anti-inflammatory proteins, such as:

-

Lipocortin-1 (Annexin A1): This protein inhibits phospholipase A2 (PLA2), an enzyme that releases arachidonic acid from cell membranes.[15][16][17] By blocking this initial step, Difluprednate halts the entire downstream production of potent inflammatory mediators like prostaglandins and leukotrienes.

-

IκBα (Inhibitor of NF-κB): Increased synthesis of IκBα sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating inflammatory genes.

-

-

Transrepression (Downregulation of Pro-inflammatory Genes): The activated GR can also suppress inflammation by interfering with the activity of other transcription factors. The GR monomer can bind to and inhibit key pro-inflammatory factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[14] This "tethering" mechanism prevents them from binding to their respective DNA response elements, thereby repressing the expression of a wide array of pro-inflammatory genes, including:

-

Cytokines: Interleukin-1 (IL-1), IL-6, Tumor Necrosis Factor-alpha (TNF-α).

-

Enzymes: Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS).

-

Adhesion Molecules: ICAM-1, VCAM-1, which are crucial for leukocyte migration to the site of inflammation.

-

Caption: Genomic mechanism of Difluprednate via the Glucocorticoid Receptor.

Non-Genomic Mechanisms

In addition to the well-established genomic effects, glucocorticoids can exert rapid, non-transcriptional actions.[18] While less characterized for Difluprednate specifically, these mechanisms are believed to contribute to its overall effect and include:

-

Membrane Stabilization: Corticosteroids can have a direct physicochemical interaction with cell membranes, increasing their stability and reducing capillary permeability.[12]

-

Cytosolic GR Signaling: The activated cytosolic GR may interact directly with other signaling proteins, influencing their activity in a manner independent of gene transcription.[18]

Quantifying Potency and Activity: A Comparative Look

The enhanced molecular structure of Difluprednate translates directly into superior GR binding affinity. The inhibition constant (Ki) is a measure of this affinity, where a lower value indicates a stronger bond. The active metabolite, DFB, demonstrates a significantly lower Ki value compared to other widely used ophthalmic corticosteroids.

| Compound | Glucocorticoid Receptor Binding Affinity (Ki) (mol/L) |

| DFB (Difluprednate metabolite) | 6.11 x 10⁻¹¹ [3] |

| Dexamethasone | 1.9 x 10⁻⁹ |

| Prednisolone | 3.4 x 10⁻⁹[3] |

| Betamethasone | 1.1 x 10⁻⁹ |

| Fluorometholone | 3.6 x 10⁻⁹ |

| Note: Data compiled from various sources for comparative purposes. The study by Tajika et al. provides a direct comparison showing DFB to be approximately 56 times more active than prednisolone in GR binding.[3] |

Experimental Protocols for Mechanistic Investigation

For researchers aiming to validate or further explore the mechanisms of Difluprednate, the following standardized protocols are essential.

Protocol: Competitive Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the GR.

Principle: This assay measures the ability of an unlabeled test compound (e.g., DFB) to compete with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) for binding to a preparation of GR.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing GR from a suitable tissue source (e.g., rat liver) or use a commercially available purified receptor.

-

Incubation: In a microtiter plate, incubate the GR preparation with a fixed concentration of [³H]dexamethasone and varying concentrations of the unlabeled test compound (Difluprednate/DFB). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Separation: After incubation (e.g., 18-24 hours at 4°C), separate the bound from the free radioligand using a method like dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: GRE-Driven Luciferase Reporter Gene Assay

Objective: To quantify the functional ability of Difluprednate to induce GR-mediated gene transactivation.

Principle: This cell-based assay uses a plasmid vector where the expression of a reporter gene (e.g., firefly luciferase) is controlled by GREs. Activation of the GR by a ligand drives the expression of luciferase, which can be easily quantified.

Caption: Workflow for a GRE-driven reporter gene assay.

Methodology:

-

Cell Culture & Transfection: Culture a suitable cell line (e.g., A549, HEK293). Co-transfect the cells with a GRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After allowing for plasmid expression, replace the medium with fresh medium containing various concentrations of Difluprednate or DFB (and appropriate vehicle controls).

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for transcription and translation of the reporter gene.

-

Lysis & Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized relative light units (RLUs) against the log concentration of the drug to generate a dose-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

Conclusion and Future Directions

The mechanism of action of Difluprednate is a prime example of rational drug design. By strategically modifying the prednisolone backbone, a highly potent anti-inflammatory agent was created with a superior ability to engage the glucocorticoid receptor and modulate gene expression. Its primary action through the genomic pathway—inhibiting PLA2 via lipocortin-1 induction and repressing pro-inflammatory transcription factors—provides a broad and powerful suppression of the inflammatory cascade. This potent activity, however, also necessitates careful clinical monitoring for side effects like increased IOP.[3][19]

For researchers, Difluprednate serves not only as a therapeutic agent but also as a powerful tool to probe the intricacies of glucocorticoid signaling in ocular and other inflammatory diseases. Future research may further elucidate the role of non-genomic pathways in its rapid effects and explore the potential for developing selective GR modulators that retain the anti-inflammatory benefits with an even more favorable safety profile.

References

-

Tajika, T., Waki, M., Tsuzuki, M., et al. (2011). Pharmacokinetic features of difluprednate ophthalmic emulsion in rabbits as determined by glucocorticoid receptor-binding bioassay. Journal of Ocular Pharmacology and Therapeutics, 27(1), 29-34. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Difluprednate? Patsnap. [Link]

-

Mayo Clinic. (2026, January 31). Difluprednate (Ophthalmic Route). Mayo Clinic. [Link]

-

GoodRx. (2024, November 5). Difluprednate (Durezol): Uses, Side Effects, Interactions. GoodRx. [Link]

-

Pediatric Oncall. (n.d.). Difluprednate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect. Drug Index. [Link]

-

MIMS. (n.d.). Difluprednate: Uses & Dosage. MIMS Philippines. [Link]

-

GlobalRx. (n.d.). Clinical Profile: Difluprednate 0.05% Ophthalmic Emulsion. GlobalRx. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). The Science Behind Difluprednate: Targeting Ocular Inflammation with Precision. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Drugs.com. (2026, February 23). Difluprednate Eye Drops: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]

-

Sheppard, J. D., et al. (2016). Difluprednate 0.05% Versus Prednisolone Acetate 1% for Endogenous Anterior Uveitis: A Phase III, Multicenter, Randomized Study. Investigative Ophthalmology & Visual Science, 57(1), 1-9. [Link]

-

Korenfeld, M. S. (2009). The role of difluprednate ophthalmic emulsion in clinical practice. Clinical Ophthalmology, 3, 393–402. [Link]

-

Mammo, Z. N., et al. (2012). Difluprednate 0.05% versus prednisolone acetate 1% for treatment of endogenous anterior uveitis. Journal of Ophthalmic Inflammation and Infection, 2(4), 183–188. [Link]

-

Medscape. (n.d.). Durezol, (difluprednate) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

Novartis. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION. Novartis. [Link]

-

Speciality Medicine. (2023, August 3). Difluprednate: Indications, Uses, Dosage, Drugs Interactions, Side effects. Speciality Medicine. [Link]

-

Amneal Pharmaceuticals. (n.d.). DIFLUPREDNATE OPHTHALMIC EMULSION. Amneal Pharmaceuticals. [Link]

-

Smith, S., et al. (2010). Difluprednate ophthalmic emulsion 0.05% (Durezol®) administered two times daily for managing ocular inflammation and pain following cataract surgery. Clinical Ophthalmology, 4, 983–991. [Link]

-

Medical University of Varna. (2023, May 24). Difluprednate for inflammatory eye disorders. Scripta Scientifica Medica. [Link]

-

ResearchGate. (n.d.). Difluprednate molecule. ResearchGate. [Link]

-

Pross, C., et al. (2025, May 11). Difluprednate achieves a similar clinical outcome after trabeculectomy compared to prednisolone acetate at a significantly lower drop frequency. PLOS ONE. [Link]

-

Al-khazraji, A., & Tliba, O. (2018, June 30). Non-genomic Effects of Glucocorticoids: An Updated View. Trends in Pharmacological Sciences. [Link]

-

Patsnap Synapse. (2024, July 14). What are the side effects of Difluprednate? Patsnap. [Link]

-

American Academy of Ophthalmology. (2011, July 1). Difluprednate can induce dramatic IOP response, especially in children. American Academy of Ophthalmology. [Link]

-

Vandewalle, J., et al. (2022, December 13). Immune Modulations by Glucocorticoids: From Molecular Biology to Clinical Research. International Journal of Molecular Sciences. [Link]

Sources

- 1. Difluprednate (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. Difluprednate (Durezol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Difluprednate for the prevention of ocular inflammation postsurgery: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Difluprednate achieves a similar clinical outcome after trabeculectomy compared to prednisolone acetate at a significantly lower drop frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. The role of difluprednate ophthalmic emulsion in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Difluprednate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 9. drugs.com [drugs.com]

- 10. amneal.com [amneal.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. What is the mechanism of Difluprednate? [synapse.patsnap.com]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. Difluprednate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. mims.com [mims.com]

- 17. novartis.com [novartis.com]

- 18. cassara.com.ar [cassara.com.ar]

- 19. Difluprednate can induce dramatic IOP response, especially in children - American Academy of Ophthalmology [aao.org]

Technical Guide: Pharmacokinetics and Metabolic Profiling of Difluprednate Using Deuterated Standards (Difluprednate-d3)

[1][2]

Document Control:

-

Role: Senior Application Scientist

-

Context: Preclinical Bioanalysis & Ocular Pharmacokinetics

Executive Summary

Difluprednate (DFBA) is a potent topical corticosteroid widely used for treating ocular inflammation.[1][2] It functions as a prodrug, undergoing rapid deacetylation in the eye to form its active metabolite, 6

Accurate preclinical assessment of Difluprednate pharmacokinetics (PK) is challenging due to this rapid metabolic conversion and the complex matrix of ocular tissues (aqueous humor, iris-ciliary body).[1] Difluprednate-d3 , a stable isotope-labeled analog, serves as the "gold standard" Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[1] This guide outlines the metabolic pathway, the bioanalytical strategy using Difluprednate-d3, and the interpretation of PK data in preclinical models.

Molecular Mechanism & Metabolic Pathway[2]

The Prodrug Activation

Difluprednate (DFBA) is designed to penetrate the corneal epithelium efficiently due to its lipophilic nature.[1] Once inside the anterior chamber, endogenous esterases rapidly hydrolyze the C21-acetate group.[1]

-

Parent (Prodrug): Difluprednate (DFBA) - High lipophilicity, high corneal permeability.[4][1]

-

Active Metabolite: 6

,9-difluoroprednisolone 17-butyrate (DFB) - High glucocorticoid receptor affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Inactivation: DFB is eventually metabolized to inert hydroxy-metabolites (e.g., 6

,9-difluoroprednisolone, HF).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Pathway Visualization

The following diagram illustrates the metabolic cascade and the role of the deuterated standard in analysis.

Figure 1: Metabolic activation of Difluprednate and the bioanalytical application of Difluprednate-d3.

Bioanalytical Strategy: Using Difluprednate-d3[1][2]

To generate regulatory-grade PK data, researchers must validate an LC-MS/MS method.[4][1] The use of Difluprednate-d3 is non-negotiable for correcting matrix effects (ion suppression/enhancement) common in ocular fluids.[1]

Why Difluprednate-d3?

-

Matrix Compensation: Ocular fluids contain salts and proteins that can suppress ionization in the mass spectrometer source.[1] Difluprednate-d3 co-elutes with the analyte, experiencing the exact same suppression, thus normalizing the signal.[4][1]

-

Kinetic Isotope Effect (KIE): If Difluprednate-d3 is used as a tracer (administered to animals), the location of the deuterium is critical.[4][1] If placed on the acetyl group (the site of metabolism), the reaction rate might slow down (

).[1] For use as an Internal Standard , the deuterium is typically placed on the stable steroid core or the butyrate chain to ensure the molecule remains intact during ionization.

LC-MS/MS Protocol (Standardized)[1][2]

Reagents:

-

Internal Standard: Difluprednate-d3 (10 ng/mL working solution).[4][1]

-

Matrix: Rabbit Aqueous Humor (AH).

Workflow:

-

Sample Aliquoting: Transfer 50 µL of Aqueous Humor into a microcentrifuge tube.

-

IS Addition: Add 10 µL of Difluprednate-d3 working solution.

-

Protein Precipitation: Add 150 µL of cold Acetonitrile (ACN) to precipitate proteins and stop esterase activity immediately. Critical Step: DFBA is unstable; immediate enzyme quenching is required.[4]

-

Centrifugation: 10,000 x g for 10 mins at 4°C.

-

Injection: Inject 10 µL of supernatant onto the LC-MS/MS.

Mass Spectrometry Settings (ESI Positive):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Difluprednate (DFBA) | 509.2 | 355.1 | 30 | 25 |

| Difluprednate-d3 (IS) | 512.2 | 358.1 | 30 | 25 |

| DFB (Metabolite) | 467.2 | 355.1 | 28 | 22 |

Note: Transitions are representative. Exact product ions depend on the specific deuterium labeling position of the commercial standard.

Preclinical Pharmacokinetic Study Design

The following protocol describes a standard PK assessment in New Zealand White (NZW) rabbits, the industry standard for ophthalmic formulation testing.

Study Parameters[2]

-

Test System: Male NZW Rabbits (2.0 - 2.5 kg).

-

Dose: Single topical instillation of 50 µL (0.05% emulsion).

-

Sampling Points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[4][1]

-

Tissues: Aqueous Humor (primary), Cornea, Iris-Ciliary Body (ICB).[4][1]

Data Analysis & Interpretation

Due to the rapid conversion, the parent drug (DFBA) is often Below Limit of Quantitation (BLQ) in the aqueous humor within 1-2 hours.[1] The PK profile is defined by the active metabolite (DFB).[1][3]

Summary of Typical PK Parameters (Rabbit Aqueous Humor):

| Parameter | Definition | Typical Value (0.05% Emulsion) | Causality/Insight |

| Time to max concentration | 0.5 – 1.0 h | Rapid corneal penetration and immediate deacetylation.[1] | |

| Peak concentration | 30 – 45 ng/mL | Dependent on particle size of emulsion; smaller particles ( | |

| Exposure over time | ~90 ng[1]·h/mL | Indicates total drug available for receptor binding.[1] | |

| Half-life | < 2.0 h | Rapid clearance from the anterior chamber via trabecular meshwork outflow.[1] |

Visualizing the PK Profile

The relationship between the prodrug and metabolite is distinct. The prodrug spikes and vanishes, while the metabolite sustains therapeutic levels.

Figure 2: Compartmental distribution and the necessity of sensitive detection.[4][1]

Scientific Causality & Validation

To ensure Trustworthiness (the T in E-E-A-T), the bioanalytical method must be self-validating.[4][1]

-

Selectivity: Blank aqueous humor injected with Difluprednate-d3 must show no interference at the retention time of the unlabeled analyte.[1]

-

Linearity: The calibration curve (using d3 as the internal standard) should range from 1 ng/mL to 100 ng/mL with an

. -

Stability: Because DFBA is an ester, benchtop stability is poor.[1] Validation must prove that samples processed with immediate protein precipitation (stopping esterase activity) are stable for the duration of the LC-MS/MS run.[1]

References

-

Tajika, T., et al. (2011). Ocular Distribution of Difluprednate Ophthalmic Emulsion 0.05% in Rabbits.[1] Journal of Ocular Pharmacology and Therapeutics.[1]

-

Yamaguchi, M., et al. (2007). Preclinical Pharmacokinetics of Difluprednate Emulsion.[1] Investigative Ophthalmology & Visual Science (ARVO).[4][1]

-

FDA Access Data. Durezol (Difluprednate) Clinical Pharmacology & Biopharmaceutics Review.[1][4][1]

-

Mercado-Sesma, A., et al. (2017). Bioavailability of generic 0.05% difluprednate emulsion in the aqueous humor, cornea, and conjunctiva of New Zealand rabbits.[4][1] Journal of Ophthalmic Inflammation and Infection.[1]

Sources

- 1. 6a,9a-Difluoroprednisolone 21-acetate 17-butyrate = 98 23674-86-4 [sigmaaldrich.com]

- 2. Difluprednate Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. amneal.com [amneal.com]

- 4. Difluprednate | CAS 23674-86-4 | LGC Standards [lgcstandards.com]

- 5. DailyMed - DIFLUPREDNATE OPHTHALMIC emulsion [dailymed.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of Difluprednate-d3

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for Difluprednate-d3. As a deuterated analog of the potent corticosteroid Difluprednate, understanding its stability profile is critical for its use as an internal standard in analytical and pharmacokinetic studies, ensuring data integrity and accuracy. This document synthesizes known data for Difluprednate and established principles of deuterated compound stability to provide a robust framework for researchers.

Introduction to Difluprednate-d3

Difluprednate-d3 is the deuterium-labeled version of Difluprednate, a synthetic glucocorticoid.[1][2] The deuterium atoms are typically introduced at the 21-acetoxy position, a site not expected to significantly alter the molecule's core chemical reactivity but which provides a distinct mass spectrometric signature.[2] This makes it an ideal internal standard for quantifying Difluprednate in biological matrices.[1] The stability of this standard is paramount; any degradation can lead to inaccuracies in the quantification of the parent drug.

Physicochemical Properties

To understand the stability of Difluprednate-d3, we must first consider the properties of the parent compound, Difluprednate.

| Property | Value | Source |

| Chemical Name | (6S, 8S, 9R, 10S, 11S, 13S, 14S, 17R)-17-(2-(acetoxy-d3)acetyl)-6, 9-difluoro-11-hydroxy-10, 13-dimethyl-3-oxo-6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl butyrate | [2] |

| Molecular Formula | C₂₇H₃₁D₃F₂O₇ | [2] |

| Molecular Weight | 511.58 g/mol | [2] |

| Appearance | White to off-white solid (inferred from Difluprednate) | |

| Solubility | Sparingly soluble in methanol and dioxane (inferred from Difluprednate) |

Intrinsic Stability and the Impact of Deuteration

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond. While the deuterium in Difluprednate-d3 is on the acetyl group, which is susceptible to hydrolysis, the increased bond strength does not significantly alter its susceptibility to chemical degradation under typical storage conditions. Therefore, the stability profile of Difluprednate-d3 is expected to closely mirror that of Difluprednate.

Degradation Pathways of Difluprednate

Forced degradation studies on Difluprednate have identified several key degradation pathways. Understanding these is crucial for developing stability-indicating analytical methods and for predicting the potential impurities in a Difluprednate-d3 standard.

Hydrolytic Degradation

-

Alkaline Conditions: Difluprednate is particularly susceptible to degradation under basic conditions. The primary degradation pathway involves the hydrolysis of the ester groups, particularly the 21-acetate, to form 6α,9α-difluoroprednisolone 17-butyrate (DFB), which is an active metabolite.[3] Further hydrolysis can also occur.

-

Acidic Conditions: Under acidic conditions, degradation also occurs, leading to the formation of related impurities.[3]

-

Neutral Conditions: The molecule is most stable at a pH of approximately 5.

Photodegradation

Exposure to UV light can induce degradation of Difluprednate. The specific photodegradants have not been fully elucidated in the provided search results, but it is a known stress factor for corticosteroids.

The following diagram illustrates the primary degradation pathway of Difluprednate under hydrolytic stress:

Caption: Hydrolytic degradation pathway of Difluprednate.

Recommended Storage and Handling of Difluprednate-d3

Based on the properties of Difluprednate and general guidelines for deuterated standards, the following storage and handling procedures are recommended for Difluprednate-d3:

-

Temperature: For long-term stability, store Difluprednate-d3 as a solid at -20°C . For short-term storage, refrigeration at 2-8°C is acceptable. The commercial ophthalmic emulsion of Difluprednate is stored at room temperature (15-25°C or 59-77°F), but for a pure analytical standard, colder temperatures are advisable to minimize any potential degradation over time.[1][4]

-

Light: Difluprednate is known to be light-sensitive. Therefore, Difluprednate-d3 should always be stored in light-resistant containers , such as amber vials, and protected from direct light exposure.[1][4]

-

Moisture: As with most analytical standards, it is crucial to protect Difluprednate-d3 from moisture. Store in a tightly sealed container, and if possible, in a desiccator. Before opening, allow the container to equilibrate to room temperature to prevent condensation.

-

Inert Atmosphere: For utmost stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Experimental Protocol: Stability-Indicating HPLC Method

To assess the stability of Difluprednate-d3, a validated stability-indicating analytical method is essential. The following protocol is adapted from published methods for Difluprednate and can be used as a starting point.[5]

Objective: To develop and validate an RP-HPLC method for the quantification of Difluprednate-d3 and its degradation products.

Instrumentation:

-

HPLC with a UV detector

-

C18 column (e.g., 150 mm x 4.6 mm, 3 µm)

Mobile Phase:

-

Mobile Phase A: 0.02M Ammonium formate buffer (pH 4.5)

-

Mobile Phase B: Acetonitrile

-

Gradient elution is typically employed.

Detection:

-

UV at 240 nm

Procedure:

-

Standard Preparation: Prepare a stock solution of Difluprednate-d3 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

-

Forced Degradation Study:

-

Acid Hydrolysis: To an aliquot of the stock solution, add 0.2M HCl and reflux at 60°C for 10 hours. Neutralize with 0.2M NaOH.

-

Base Hydrolysis: To an aliquot of the stock solution, add 0.1M NaOH and keep at room temperature for a specified period. Neutralize with 0.1M HCl.

-

Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid standard to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of the standard to UV light (as per ICH Q1B guidelines).

-

-

Analysis: Inject the stressed samples, along with an unstressed control, into the HPLC system.

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

The following diagram outlines the workflow for a forced degradation study:

Sources

Technical Guide: Difluprednate-d3 in Bioanalytical Workflows

Executive Summary

This technical guide addresses the sourcing, handling, and experimental application of Difluprednate-d3 (Deuterated Difluprednate), the stable isotope-labeled internal standard (SIL-IS) required for the quantitation of Difluprednate (DFBA) in biological matrices.

Difluprednate is a potent corticosteroid prodrug containing two ester moieties (acetate and butyrate).[1] Its primary bioanalytical challenge is ex vivo instability due to enzymatic hydrolysis. This guide synthesizes supplier intelligence with a validated LC-MS/MS workflow to ensure data integrity in PK/PD and Ophthalmic studies.

Part 1: The Technical Imperative (Why -d3?)

In high-sensitivity LC-MS/MS assays, structural analogs (e.g., Betamethasone) fail to compensate for matrix effects (ion suppression/enhancement) specific to the analyte's elution time. Difluprednate-d3 is the mandatory Internal Standard (IS) for regulated bioanalysis (FDA/EMA M10 guidelines) because it co-elutes with the analyte, correcting for:

-

Ionization variability in complex ocular fluids or plasma.

-

Extraction efficiency variances during sample preparation.

-

Hydrolytic degradation during processing (assuming the label is on the stable core or the specific ester being monitored).

The Stability Trap: Ester Hydrolysis

Difluprednate (DFBA) rapidly deacetylates to its active metabolite, 6α,9-difluoroprednisolone 17-butyrate (DFB) , in the presence of esterases (plasma/aqueous humor).

-

Critical Insight: If your "d3" label is located on the acetate group (C21 position), and that group is hydrolyzed, you lose your internal standard signal.

-

Directive: Always verify the labeling position with the supplier. Core-labeled (Ring A/B) or Butyrate-labeled isotopes are superior for tracking the metabolite DFB, while Acetate-labeled is suitable only if stabilizing the parent DFBA is successful.

Part 2: Supplier Landscape & Evaluation

The following suppliers are verified sources of Difluprednate-d3. Selection should be based on Isotopic Enrichment (IE) and Chemical Purity (CP) .

Comparative Supplier Table

| Supplier | Product Code | Enrichment (Atom % D) | Chemical Purity | Form | Key Application |

| Toronto Research Chemicals (TRC) | D445927 | ≥ 99% | ≥ 98% | Solid | Primary Reference Standard |

| Clearsynth | CS-T-99613 | ≥ 99% | ≥ 98% | Solid | High-throughput Bioanalysis |

| Veeprho | Difluprednate-D3 | ≥ 98% | ≥ 95% | Solid | Method Development / Screening |

| LGC Standards | (Varies) | ≥ 98% | ≥ 98% | Solid | ISO 17034 Accredited Work |

Supplier Decision Logic (DOT Diagram)

Figure 1: Decision tree for selecting an internal standard supplier based on regulatory requirements and metabolic stability.

Part 3: Method Development & Protocols

Handling & Storage

-

Stock Solution: Dissolve 1 mg in 1 mL Acetonitrile (ACN) .

-

Warning: Avoid Methanol (MeOH). Primary alcohols can cause transesterification of the butyrate/acetate esters upon prolonged storage.

-

-

Storage: -80°C (Long term). The ester is heat-labile.

-

pH Control: Difluprednate is most stable at pH 4.0–5.0. Avoid alkaline buffers.

Sample Preparation (Validated Workflow)

Objective: Extract Difluprednate from Plasma/Aqueous Humor while inhibiting esterase activity.

-

Esterase Inhibition: Immediately upon sample collection, add Dichlorvos or NaF (final conc. 2 mM) to the matrix. Keep samples on ice.

-

IS Spiking: Add 10 µL of Difluprednate-d3 working solution (e.g., 100 ng/mL in ACN).

-

Precipitation: Add 3 volumes of ice-cold Acetonitrile (NOT Methanol).

-

Vortex/Centrifuge: Vortex 1 min; Centrifuge at 12,000 x g for 10 min at 4°C.

-

Supernatant: Transfer supernatant to silanized glass vials (minimize adsorption).

LC-MS/MS Parameters

-

Column: C18 (e.g., Phenomenex Kinetex or Waters BEH), 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ester).

-

Mobile Phase B: Acetonitrile (preferred over MeOH).

-

Ionization: ESI Positive Mode.

-

MRM Transitions (Indicative - Optimize on instrument):

Bioanalytical Workflow Diagram (DOT)

Figure 2: Validated workflow emphasizing the critical esterase inhibition step prior to Internal Standard spiking.

Part 4: Troubleshooting & Quality Assurance

| Issue | Root Cause | Corrective Action |

| IS Signal Drop | Hydrolysis of the d3-labeled group. | Switch to a core-labeled IS or increase inhibitor concentration. |

| Retention Time Shift | Deuterium Isotope Effect. | Normal in UPLC. Ensure the shift is constant (<0.1 min diff). |

| Peak Tailing | Adsorption to glass/plastic. | Use silanized vials; Ensure % organic in final extract matches initial mobile phase. |

| Back-Exchange | Deuterium on exchangeable protons (-OH). | Ensure d3 label is on C-H bonds (methyl/methylene), not O-H or N-H. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443936, Difluprednate. Retrieved from [Link]

-

European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (Requirement for SIL-IS). Retrieved from [Link]

-

Shimadzu Application Note. Deuterated Analogues as Internal Standards in LC-MS/MS. Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. clearsynth.com [clearsynth.com]

- 3. veeprho.com [veeprho.com]

- 4. Difluprednate Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. lookchem.com [lookchem.com]

- 6. Difluprednate, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]

- 7. CN103364502B - High performance liquid chromatography (HPLC) determination method for related substances in difluprednate - Google Patents [patents.google.com]

- 8. amneal.com [amneal.com]

- 9. clearsynth.com [clearsynth.com]

- 10. clearsynth.com [clearsynth.com]

Isotopic enrichment and purity of Difluprednate-d3 standards

An In-Depth Technical Guide to the Isotopic Enrichment and Purity of Difluprednate-d3 Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical quality attributes of Difluprednate-d3, a deuterated internal standard essential for the accurate quantification of the potent corticosteroid Difluprednate in bioanalytical studies. We will delve into the synthesis, characterization, and application of Difluprednate-d3, with a focus on the determination of its isotopic enrichment and chemical purity. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the reliability and accuracy of their bioanalytical data through the proper use and understanding of high-quality deuterated standards.

Introduction: The Imperative for High-Purity Internal Standards in Bioanalysis

Difluprednate, a synthetic glucocorticoid, is a highly potent anti-inflammatory agent used in ophthalmic applications.[1][2] Accurate determination of its concentration in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. The "gold standard" for such quantitative analyses, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of a stable isotope-labeled internal standard (SIL-IS).[3] Difluprednate-d3 serves as the ideal SIL-IS for Difluprednate, as its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, thereby providing effective normalization for variations during sample preparation and analysis.[3]

The reliability of bioanalytical data is intrinsically linked to the quality of the internal standard. Therefore, a thorough understanding and rigorous assessment of the isotopic enrichment and chemical purity of Difluprednate-d3 are not merely procedural formalities but fundamental requirements for regulatory compliance and the scientific integrity of a study. This guide will provide the technical framework for understanding and verifying these critical parameters.

Synthesis of Difluprednate-d3: A Focus on Isotopic Labeling

The synthesis of Difluprednate-d3 involves the introduction of three deuterium atoms into the Difluprednate molecule. Based on its IUPAC name, (6S, 8S, 9R, 10S, 11S, 13S, 14S, 17R)-17-(2-(acetoxy-d3)acetyl)-6, 9-difluoro-11-hydroxy-10, 13-dimethyl-3-oxo-6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl butyrate, the deuterium atoms are located on the acetyl group.[3] This is typically achieved in the final stages of the synthesis of the parent molecule.

The probable synthetic route involves the acetylation of a suitable precursor, such as 6α,9α-difluoroprednisolone 17-butyrate, at the 21-hydroxyl position using a deuterated acetylating agent. The key reagent for this step is deuterated acetic anhydride (acetic-d3 anhydride, (CD3CO)2O).

Key Synthetic Step: Acetylation with Deuterated Acetic Anhydride

The reaction involves the esterification of the primary hydroxyl group at the C21 position of the corticosteroid precursor. This is a well-established reaction in steroid chemistry.[4]

-

Precursor: 6α,9α-Difluoroprednisolone 17-butyrate

-

Deuterating Reagent: Acetic-d3 anhydride ((CD3CO)2O)

-

Catalyst/Solvent: Typically, a base such as pyridine is used as both a catalyst and a solvent.

-

Reaction Conditions: The reaction is generally carried out at room temperature or with gentle heating to ensure complete conversion.

The use of highly enriched acetic-d3 anhydride is crucial for achieving high isotopic enrichment in the final Difluprednate-d3 product.

Determination of Chemical Purity: High-Performance Liquid Chromatography (HPLC)

The chemical purity of the Difluprednate-d3 standard is a critical parameter, as impurities can interfere with the accurate quantification of the analyte.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for assessing the chemical purity of active pharmaceutical ingredients (APIs) and their related substances.[6][7]

Experimental Protocol: HPLC-UV for Chemical Purity Assessment

This protocol outlines a general method for determining the chemical purity of a Difluprednate-d3 standard.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable for steroid analysis.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of acetate buffer (pH 3.5), acetonitrile, and methanol.[7]

-

Flow Rate: A flow rate of 1.0-1.5 mL/min is commonly used.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) is important for reproducible chromatography.

-

Detection: UV detection at the wavelength of maximum absorbance for Difluprednate (around 240 nm).

-

Sample Preparation:

-

Accurately weigh and dissolve the Difluprednate-d3 standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration (e.g., 0.5 mg/mL).[7]

-

Prepare a reference solution by diluting the sample solution to a lower concentration (e.g., 0.5 µg/mL) for the determination of impurities.[7]

-

-

Analysis:

-

Inject the sample solution into the HPLC system.

-

Record the chromatogram and integrate the peak areas of the main component and any impurities.

-

-

Calculation of Purity:

-

The chemical purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of Difluprednate-d3 peak / Total area of all peaks) x 100

-

Data Presentation: Typical Specifications for Chemical Purity

| Parameter | Specification | Method |

| Chemical Purity | ≥ 98.0% | HPLC-UV |

| Individual Impurities | ≤ 0.5% | HPLC-UV |

| Total Impurities | ≤ 2.0% | HPLC-UV |

Note: These are typical specifications and may vary between different manufacturers. Always refer to the Certificate of Analysis (CoA) provided by the supplier.

Determination of Isotopic Enrichment: A Dual-Technique Approach

Isotopic enrichment refers to the percentage of the deuterated standard that contains the desired number of deuterium atoms. High isotopic enrichment is crucial to minimize the contribution of the unlabeled analyte (d0) in the internal standard solution, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[8] A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed for a comprehensive assessment of isotopic enrichment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for determining the isotopic distribution of a labeled compound.[9][10]

Experimental Protocol: LC-MS/MS for Isotopic Enrichment Analysis

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Chromatographic Conditions: Similar to the HPLC-UV method, a reversed-phase C18 column is used to chromatographically separate Difluprednate-d3 from any potential interferences.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for corticosteroids.

-

Precursor Ions: The protonated molecular ions of Difluprednate (m/z 509.2) and Difluprednate-d3 (m/z 512.2) are selected as the precursor ions.

-

Product Ions: Collision-induced dissociation (CID) is used to generate specific product ions for both the analyte and the internal standard. These transitions are monitored in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

-

-

Sample Preparation: Prepare a solution of the Difluprednate-d3 standard in a suitable solvent (e.g., acetonitrile).

-

Analysis:

-

Infuse the solution directly into the mass spectrometer or inject it into the LC-MS/MS system.

-

Acquire full scan mass spectra to observe the isotopic cluster of the molecular ion.

-

Acquire MRM data for the transitions of both Difluprednate and Difluprednate-d3.

-

-

Calculation of Isotopic Enrichment:

-

The isotopic enrichment is determined by comparing the peak areas or intensities of the deuterated (d3) and non-deuterated (d0) molecular ions in the mass spectrum.

-

Isotopic Enrichment (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity and isotopic enrichment of chemical standards without the need for a specific reference standard of the same compound.[11][12][13]

Experimental Protocol: ¹H qNMR for Purity and Isotopic Enrichment

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the Difluprednate-d3 and a certified internal standard are soluble (e.g., Chloroform-d, DMSO-d6).

-

Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the signals of Difluprednate-d3 (e.g., maleic acid, dimethyl sulfone).[14]

-

Sample Preparation:

-

Accurately weigh a known amount of the Difluprednate-d3 standard and the internal standard into an NMR tube.

-

Add a precise volume of the deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with appropriate parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal from Difluprednate-d3 (e.g., a proton on the steroid backbone) and a signal from the internal standard.

-

The purity of the Difluprednate-d3 can be calculated using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

-

To determine isotopic enrichment, the integral of the residual proton signal of the acetyl group (around 2.1 ppm) is compared to the integral of a proton on the steroid backbone.

-

Data Presentation: Typical Specifications for Isotopic Enrichment

| Parameter | Specification | Method |

| Isotopic Enrichment | ≥ 98% | LC-MS/MS, qNMR |

| Deuterium Incorporation | ≥ 99% atom % D | LC-MS/MS, qNMR |

| Unlabeled (d0) Content | ≤ 0.5% | LC-MS/MS |

Note: These are typical specifications and may vary between different manufacturers. Always refer to the Certificate of Analysis (CoA) provided by the supplier.

Visualization of Analytical Workflows

Diagram: Analytical Workflow for Purity and Enrichment Determination

Caption: Workflow for the synthesis and quality control of Difluprednate-d3.

Diagram: Principle of Isotopic Dilution Mass Spectrometry

Caption: The principle of isotopic dilution using Difluprednate-d3 as an internal standard.

Application in Regulated Bioanalytical Method Validation

The use of a well-characterized internal standard like Difluprednate-d3 is a cornerstone of bioanalytical method validation as per regulatory guidelines such as the ICH M10.[15][16][17][18][19] The validation process ensures that the analytical method is accurate, precise, and reliable for its intended purpose.

Key validation parameters where a high-quality internal standard is critical include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample, including metabolites and concomitant medications. The unique mass of Difluprednate-d3 allows for highly selective detection.

-

Accuracy and Precision: The closeness of the measured values to the true concentration and the reproducibility of the measurements. The internal standard corrects for variability, leading to improved accuracy and precision.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. Since Difluprednate-d3 has nearly identical chromatographic and ionization behavior to Difluprednate, it effectively compensates for matrix effects.

-

Recovery: The efficiency of the extraction process. The internal standard tracks the analyte throughout the extraction process, correcting for any losses.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. The internal standard helps to normalize for any degradation of the analyte.

By adhering to the principles outlined in the ICH M10 guideline and utilizing a thoroughly characterized internal standard like Difluprednate-d3, researchers can have high confidence in the integrity and reliability of their bioanalytical data, which is essential for successful drug development and regulatory submissions.

Conclusion

The isotopic enrichment and chemical purity of Difluprednate-d3 are not just quality control parameters but are fundamental to the accuracy and reliability of bioanalytical data. This guide has provided a comprehensive overview of the synthesis, characterization, and application of this critical internal standard. By employing rigorous analytical techniques such as HPLC, LC-MS/MS, and qNMR, and adhering to regulatory guidelines, researchers can ensure the integrity of their work and contribute to the development of safe and effective medicines.

References

-

ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

-

Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). LinkedIn. [Link]

-

World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

-

European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

-

Progress. (2023). Bioanalytical method validation and study sample analysis. [Link]

-

Veeprho. Difluprednate-D3. [Link]

-

ResearchGate. A multi-technique analytical approach for impurity profiling during synthesis: The case of difluprednate | Request PDF. [Link]

-

Veeprho. Difluprednate Impurities and Related Compound. [Link]

-

Pharmaffiliates. Difluprednate-impurities. [Link]

-

PubMed. Synthesis of 21-3H-corticosteroids. [Link]

-

Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. [Link]

- Google Patents. CN108752411A - A kind of 21 acetylization reaction techniques of C21 steroids.

-

Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

- Google Patents. CN103364502B - High performance liquid chromatography (HPLC)

-

Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

-

Semantic Scholar. LC-Q/TOF-HRMS and NMR Based Structural Characterization of the Major Photodegradation Impurity of Difluprednate. [Link]

-

BIPM. Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]

-

ACS.org. Purity by Absolute qNMR Instructions. [Link]

-

Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

-

Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-